Cas no 400091-05-6 ((4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol)

400091-05-6 structure
Nombre del producto:(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol
Número CAS:400091-05-6
MF:C23H26O7
Megavatios:414.448347568512
MDL:MFCD06797132
CID:325705
PubChem ID:87557952
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Galactopyranoside,4-methoxyphenyl 4,6-O-[(S)-phenylmethylene]-3-O-2-propen-1-yl-
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-beta-D-galactopyranoside
- (2S,4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- 4-METHOXYPHENYL 3-O-ALLYL-4,6-O-BENYLIDENE-BETA-D-GALACTOPYRANOSIDE
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside
- (4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- 4-METHOXYPHENYL3-O-ALLYL-4,6-O-BENZYLIDENE-BETA-D-GALACTOPYRANOSIDE
- CID 126970166
- (4AR,6S,7R,8R,8AS)-6-(4-METHOXYPHENOXY)-2-PHENYL-8-(PROP-2-EN-1-YLOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-OL
- T72430
- AKOS027320275
- 400091-05-6
- W-202649
- 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-b-D-galactopyranoside
- (4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- AS-74707
- 1708088-34-9
- A-D-galactopyranoside
- 4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-
- (4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol
-
- MDL: MFCD06797132
- Renchi: 1S/C23H26O7/c1-3-13-26-21-19(24)23(28-17-11-9-16(25-2)10-12-17)29-18-14-27-22(30-20(18)21)15-7-5-4-6-8-15/h3-12,18-24H,1,13-14H2,2H3/t18-,19-,20+,21-,22?,23+/m1/s1
- Clave inchi: BALLDQXJTPWKTQ-SFPLDMDMSA-N
- Sonrisas: O1[C@@]([H])([C@@]([H])([C@]([H])([C@]2([H])[C@@]1([H])C([H])([H])OC([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O2)OC([H])([H])C([H])=C([H])[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
Atributos calculados
- Calidad precisa: 414.16800
- Masa isotópica única: 414.168
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 7
- Complejidad: 530
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 6
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 75.6
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.3±0.1 g/cm3
- Punto de fusión: 222.0 to 228.0 deg-C
- Punto de ebullición: 589.9±50.0 °C at 760 mmHg
- Punto de inflamación: 310.5±30.1 °C
- índice de refracción: -47.5 ° (C=0.5, Pyridine)
- PSA: 75.61000
- Logp: 2.84520
- Presión de vapor: 0.0±1.7 mmHg at 25°C
- Disolución: Not determined
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P108
- Instrucciones de Seguridad: H303+H313+H110
- Código de condiciones regulatorias:Class Q (sugars, alkaloids, antibiotics, hormones)
- Condiciones de almacenamiento:<0°C
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB249912-1g |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside, 98%; . |
400091-05-6 | 98% | 1g |
€155.00 | 2025-02-15 | |
BAI LING WEI Technology Co., Ltd. | 431367-250MG |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside, 98% |
400091-05-6 | 98% | 250MG |
¥ 1863 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 431367-1G |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-β-D-galactopyranoside, 98% |
400091-05-6 | 98% | 1G |
¥ 4235 | 2022-04-26 | |
abcr | AB249912-5 g |
4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-beta-D-galactopyranoside, 98%; . |
400091-05-6 | 98% | 5 g |
€382.80 | 2023-07-20 | |
Alichem | A119001525-5g |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | 95% | 5g |
$400.00 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M862448-1g |
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside |
400091-05-6 | ≥98%(HPLC) | 1g |
674.10 | 2021-05-17 | |
Aaron | AR003MDD-1g |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | 98% | 1g |
$85.00 | 2025-01-22 | |
BAI LING WEI Technology Co., Ltd. | A01431367-1g |
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol |
400091-05-6 | 98% | 1g |
¥4235 | 2023-11-24 | |
1PlusChem | 1P003M51-250mg |
(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol |
400091-05-6 | ≥98% | 250mg |
$15.00 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1589-1G |
4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-β-D-galactopyranoside |
400091-05-6 | >98.0%(HPLC) | 1g |
¥580.00 | 2024-04-16 |
(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol Literatura relevante
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres
- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Carbohidratos y conjugados de carbohidratos compuestos glicosílicos
400091-05-6 ((4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol) Productos relacionados
- 303127-80-2(4-Methoxyphenyl 3-O-Benzyl-β-D-glucopyranoside)
- 383905-60-0(4-Methoxyphenyl 3-O-Benzyl-b-D-galactopyranoside)
- 303127-81-3(4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside)
- 247027-79-8(4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside)
- 150412-81-0(4-Methoxyphenyl 4-O-(2,3,6-tri-O-benzyl-b-D-galactopyranosyl)-2,3,6-tri-O-benzyl-b-D-glucopyranoside)
- 1103352-79-9(2-amino-N-cyclopropyl-3-phenylpropanamide)
- 120972-53-4(Sarafotoxin S6b (9CI))
- 2168832-86-6(5-(3,5-dimethylpiperidin-2-yl)pyrimidine)
- 365981-17-5(5-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-METHYL-1,3-THIAZOLANE-2,4-DIONE)
- 2229049-11-8(1-[2-(2-Methoxypyridin-3-yl)propan-2-yl]cyclopropan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:400091-05-6)(4AR,6S,7R,8R,8aS)-8-(Allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano3,2-d1,3dioxin-7-ol

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):234.0/531.0/293.0